(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-methoxy-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O4S/c1-29-16-4-2-3-12-11-15(18(28)27-20-25-9-10-32-20)19(30-17(12)16)26-13-5-7-14(8-6-13)31-21(22,23)24/h2-11H,1H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLXCFRBZJVFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)OC(F)(F)F)C(=C2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by the following molecular formula and structure:
- Molecular Formula : C23H17F3N2O2S
- CAS Number : 145988294
The structure features a chromene backbone with a methoxy group and a thiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of chromene compounds exhibit significant antibacterial and antifungal activities. For instance:
- A study screened various thiosemicarbazones derived from chromene for their antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. Some derivatives showed minimum inhibitory concentrations (MICs) as low as 0.78 μM, indicating potent antimicrobial properties .
Table 1: Antimicrobial Activity of Chromene Derivatives
| Compound | Target Pathogen | MIC (μM) | Activity |
|---|---|---|---|
| Thiosemicarbazone 8a | Staphylococcus aureus | 0.78 | Strong |
| Thiosemicarbazone 9c | Candida albicans | 1.56 | Moderate |
| Thiosemicarbazone 9a | Escherichia coli | 0.78 | Strong |
Anticancer Potential
The anticancer properties of chromene derivatives have also been explored. Studies indicate that certain configurations of these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.
- Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to inhibit the growth of cancer cell lines by disrupting the cell cycle.
- Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in malignant cells.
Case Studies
A notable case study involved the synthesis and evaluation of a series of chromene derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the chromene core significantly influenced their cytotoxicity.
Table 2: Cytotoxicity Data from Case Studies
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Chromene Derivative A | MCF-7 (Breast Cancer) | 15 | Apoptosis |
| Chromene Derivative B | HeLa (Cervical Cancer) | 10 | Cell Cycle Arrest |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Chromene Core
- Methoxy vs. Ethoxy Groups: The target compound’s 8-methoxy group contrasts with derivatives like (2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide (CAS 313234-37-6, ).
- Chloro Substituents: describes chromene derivatives with 2-chlorobenzylidene and 2-chlorophenyl groups.
Imino Group Modifications
- Trifluoromethoxy vs. Methyl or Chloro Groups: The 4-trifluoromethoxyphenyl imino group in the target compound offers unique electronic and steric effects due to the trifluoromethoxy (–OCF₃) moiety, which is more electronegative and metabolically stable than the methyl (–CH₃) group in CAS 313234-37-6 or the chloro (–Cl) substituents in . This could enhance resistance to oxidative degradation .
Amide Group Diversity
- Thiazol-2-yl vs. Other Amides: The thiazol-2-yl carboxamide in the target compound differs from derivatives like N-(2-methoxyphenyl) or furan-2-carboxamide analogs (–8).
Data Tables
Table 2: Hypothetical Bioactivity Based on Structural Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
